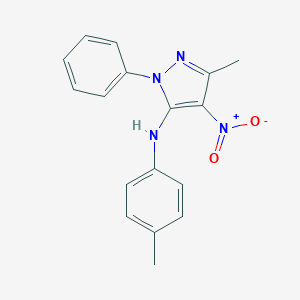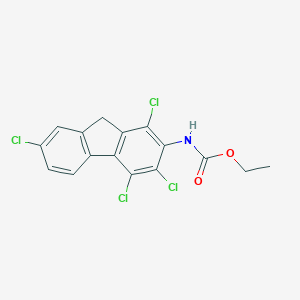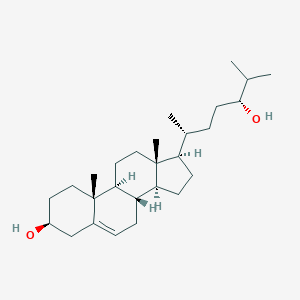![molecular formula C11H10N2O B156313 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one CAS No. 132416-70-7](/img/structure/B156313.png)
6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one has been shown to exhibit a variety of biochemical and physiological effects. Studies have suggested that this compound may modulate the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound may also exhibit neuroprotective effects by reducing the production of reactive oxygen species in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is its broad range of biological activities. This compound has been shown to exhibit potent antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one. One area of research is the development of new synthetic methods for the preparation of this compound, with the aim of improving its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, with the goal of identifying new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, with the aim of developing new drugs for the treatment of cancer, viral infections, and inflammatory disorders.
Synthesemethoden
The synthesis of 6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of the product can be optimized by varying the reaction parameters.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to possess antiviral activity against the hepatitis C virus and the influenza virus.
Eigenschaften
CAS-Nummer |
132416-70-7 |
|---|---|
Produktname |
6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-9-8(6-7)12-10-4-5-11(14)13(9)10/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
DZVCLPORMSAUMU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C(=N2)CCC3=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(=N2)CCC3=O |
Synonyme |
1H-Pyrrolo[1,2-a]benzimidazol-1-one,2,3-dihydro-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















